

Identifying and mitigating artifacts in JSTX-3 patch clamp recordings

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Compound of Interest

Compound Name: *Joro spider toxin*
Cat. No.: B056552

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Technical Support Center: JSTX-3 Patch Clamp Recordings

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing JSTX-3 in patch clamp recordings. The following question-and-answer guides address common artifacts and specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is JSTX-3 and what is its primary effect in patch clamp recordings?

JSTX-3 is a toxin isolated from the venom of the Joro spider (*Nephila clavata*). It is a potent antagonist of ionotropic glutamate receptors, particularly non-NMDA receptors. In patch clamp recordings, the primary and expected effect of JSTX-3 application is the reduction or complete block of excitatory postsynaptic currents (EPSCs) that are mediated by these receptors.[\[1\]](#)

Q2: I've applied JSTX-3 and my current has completely disappeared. Have I lost my seal?

While a sudden loss of current can indicate a lost seal, if it occurs immediately following the application of JSTX-3, it is more likely due to the successful blocking of the targeted ion channels.[\[1\]](#) To confirm, monitor the seal resistance and cell capacitance. If these remain stable, the disappearance of the current is likely a physiological effect of the toxin.

Q3: Can JSTX-3 affect the stability of my gigaohm seal?

There is no direct evidence to suggest that JSTX-3 itself causes seal instability. However, any perfused solution can potentially alter the seal. If you observe seal degradation after JSTX-3 application, it is more likely due to secondary factors such as mechanical disturbances from the perfusion system or issues with the solution's osmolarity or pH.[2][3]

Troubleshooting Guides

Issue 1: Noisy Recordings

High levels of noise can obscure the small currents you are trying to measure. This is a common issue in patch clamp electrophysiology.

Question: My recording is excessively noisy after applying JSTX-3. What are the likely causes and how can I fix it?

- Answer: Increased noise is unlikely to be a direct pharmacological effect of JSTX-3. The source is almost certainly electrical or mechanical. Here's a systematic approach to identifying and mitigating the noise:
 - Grounding: Improper grounding is a primary source of electrical noise, often appearing as a 50/60 Hz hum.[4]
 - Solution: Ensure all equipment is connected to a single, common ground point to avoid ground loops. Use a grounding bus inside the Faraday cage.
 - Electrical Interference: Nearby electrical equipment can introduce noise.
 - Solution: Switch off any non-essential equipment near your rig, such as centrifuges, vortexers, and personal electronics.[5] Shielding the setup with a Faraday cage is crucial.[5]
 - Pipette and Holder: A dirty or improperly maintained pipette holder can be a significant noise source.
 - Solution: Regularly clean the pipette holder with ethanol and distilled water.[5] Ensure the silver wire is properly chlorided.

- Perfusion System: The perfusion system itself can introduce noise.
 - Solution: Check for bubbles in the perfusion line, as these can cause noise. Ensure the perfusion flow is smooth and not causing mechanical instability. Keeping the bath level low can also help.[\[5\]](#)

Issue 2: Unstable Baseline or Drifting Current

A drifting baseline can make it difficult to accurately measure current amplitudes.

Question: After perfusing with JSTX-3, my baseline current is drifting. What should I do?

- Answer: Baseline drift can be caused by several factors. Here's how to troubleshoot this issue:
 - Seal Integrity: A slowly deteriorating gigaohm seal is a common cause of baseline drift.[\[2\]](#)
 - Solution: Monitor your seal resistance throughout the experiment. A seal resistance below $1\text{ G}\Omega$ can lead to a significant leak current and drift. If the seal is unstable, you may need to obtain a new recording.
 - Temperature and Perfusion Stability: Changes in the temperature or flow rate of your perfusion system can cause the baseline to drift.[\[2\]](#)
 - Solution: Use a temperature controller to maintain a stable bath temperature. Ensure your perfusion system provides a constant and steady flow rate.
 - Reference Electrode: A faulty reference electrode can also lead to a drifting baseline.
 - Solution: Check that your reference electrode is properly chlorided and making good contact with the bath solution.
 - Pipette Drift: Mechanical drift of the patch pipette can also manifest as a current drift.
 - Solution: Ensure that the micromanipulator is securely fastened and that there are no vibrations affecting the setup.[\[6\]](#) An anti-vibration table is essential.[\[6\]](#)

Issue 3: High and Unstable Series Resistance (Rs)

Series resistance (Rs) is the electrical resistance between the recording electrode and the cell interior. High and unstable Rs can introduce significant errors in your voltage-clamp recordings.

Question: My series resistance increased significantly after applying JSTX-3. How can I manage this?

- Answer: An increase in Rs is not a known direct effect of JSTX-3. It is more likely related to the overall stability of the whole-cell configuration.
 - Incomplete Membrane Rupture: The initial breakthrough to the whole-cell configuration may not have been complete.
 - Solution: Apply additional brief suction pulses to ensure the membrane is fully ruptured. [2] Using the "zap" function on your amplifier can also help.[3]
 - Pipette Clogging: Debris in the intracellular solution can clog the pipette tip over time, increasing Rs.[7]
 - Solution: Always filter your intracellular solutions with a 0.22 μ m filter before use.[8]
 - Series Resistance Compensation: Proper compensation is crucial for accurate voltage clamp.
 - Solution: Use the series resistance compensation feature on your amplifier. It is generally recommended to compensate for 70-80% of the Rs. Be cautious, as overcompensation can lead to oscillations.[9][10] It's important to monitor Rs throughout the recording and discard any recordings where it changes by more than 20%. [11]

Data Presentation

Table 1: Common Patch Clamp Artifacts and Troubleshooting Summary

Artifact	Potential Causes	Recommended Solutions
Noisy Recording	Poor grounding, electrical interference, dirty pipette holder, unstable perfusion.[2] [5]	Check all ground connections, turn off unnecessary equipment, clean the pipette holder, ensure smooth perfusion.[5]
Unstable Baseline	Unstable gigaohm seal, temperature/perfusion fluctuations, pipette drift.[2]	Ensure a high-resistance seal, maintain constant temperature and perfusion, check for mechanical stability.[2]
High Series Resistance	Incomplete membrane rupture, clogged pipette tip.[2][7]	Apply additional suction/zap, filter intracellular solutions.[2] [3][8]
Sudden Loss of Current	Loss of seal, or successful block of channels by a drug (e.g., JSTX-3).[1]	Monitor seal resistance; if stable, the effect is likely pharmacological.

Experimental Protocols

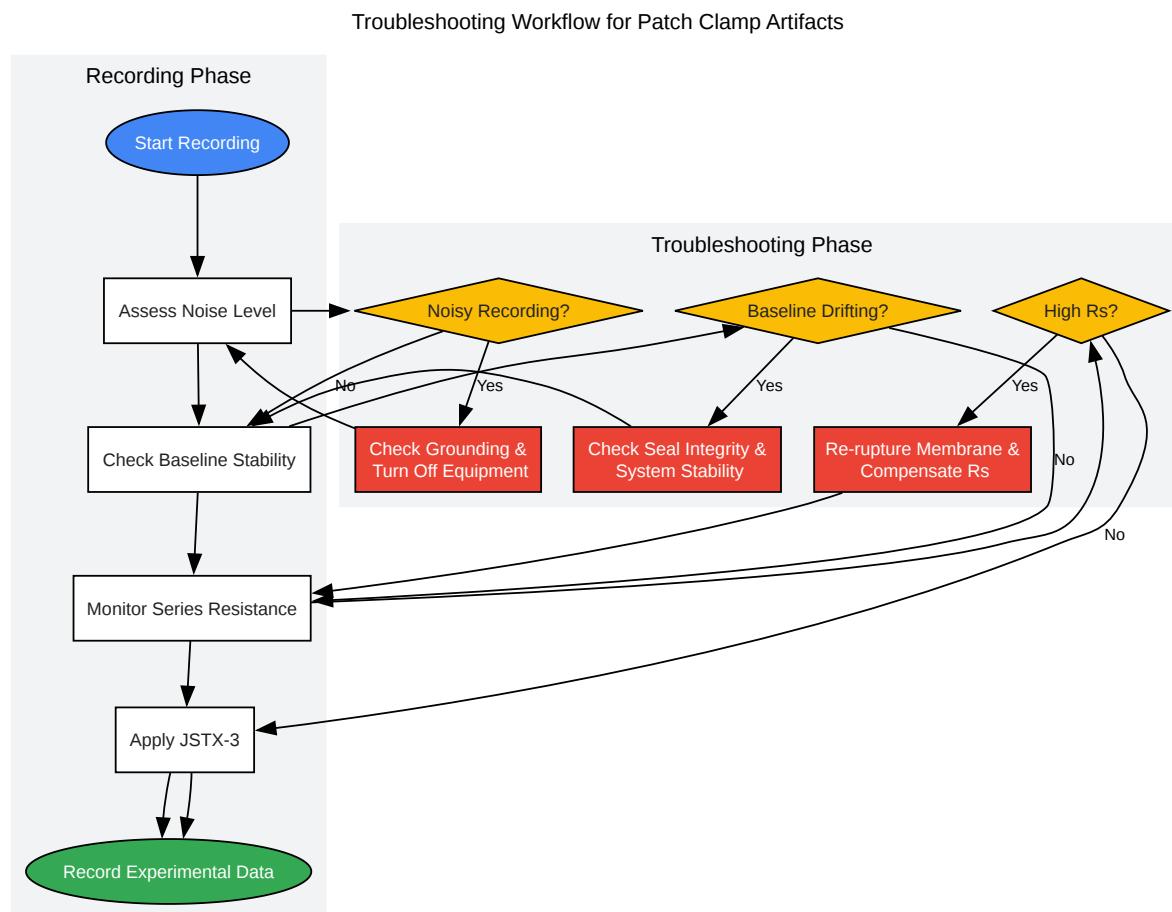
Protocol 1: Establishing a Stable Whole-Cell Recording

- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution. Fire-polish the pipette tips to ensure a smooth surface for sealing. [2]
- Cell Approach: Approach the cell with positive pressure applied to the pipette to keep the tip clean.[8]
- Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ). Setting the holding potential to -60 to -70 mV can facilitate seal formation.[3]
- Whole-Cell Configuration: After achieving a stable gigaohm seal, apply brief, strong suction pulses to rupture the cell membrane and establish the whole-cell configuration. The "zap"

function on the amplifier can also be used.[3]

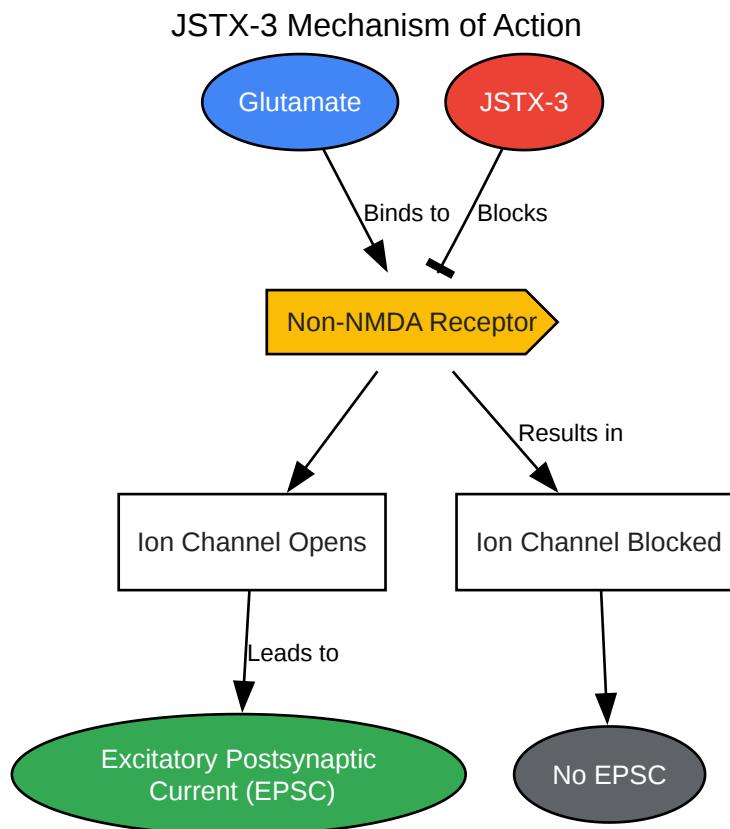
- Stabilization: Allow the recording to stabilize for a few minutes before applying any drugs. Monitor the access resistance and cell health.

Visualizations



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Caption: Troubleshooting workflow for identifying and mitigating common artifacts in patch clamp recordings.



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Caption: Simplified diagram of JSTX-3's antagonistic action on non-NMDA glutamate receptors.

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